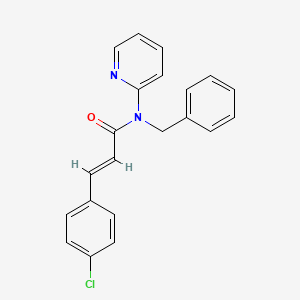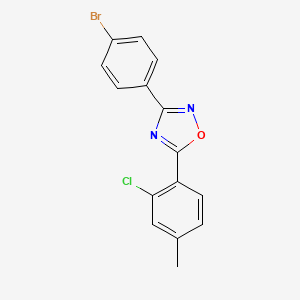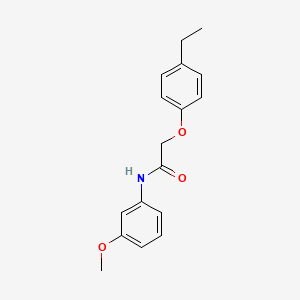
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide, also known as DDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DDB belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide exerts its pharmacological effects by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to inhibit the nuclear factor-kappaB (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cancer. Additionally, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in the regulation of immune responses and cancer. Furthermore, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to possess potent pharmacological properties at low concentrations, making it a promising candidate for drug development. However, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide also has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability in vivo. Furthermore, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide. One potential direction is the development of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide as a therapeutic agent for cancer and viral infections. Further studies are needed to elucidate the exact mechanism of action of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide and to optimize its pharmacological properties. Additionally, the potential neuroprotective effects of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide warrant further investigation in the context of neurodegenerative diseases. Furthermore, the development of novel analogs of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide is a promising compound that has shown potential for the treatment of various diseases. Its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide and to develop it as a safe and effective therapeutic agent.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide involves the reaction between 3,4-dimethoxyaniline and 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. Furthermore, N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide has been reported to possess neuroprotective properties and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-7-14(12(2)9-11)17(19)18-13-6-8-15(20-3)16(10-13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGNDFPUDLUFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)



![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)
